molecular formula C11H12N2O B13343334 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol

1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol

Cat. No.: B13343334
M. Wt: 188.23 g/mol
InChI Key: KJSWOJMGXUBVTA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using catalysts such as sodium acetate . The reaction typically occurs at room temperature and yields high to excellent purity products.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. It can induce apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as both an antioxidant and a cytotoxic agent makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,4-dimethyl-3-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C11H12N2O/c1-8-10(13(2)12-11(8)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,14)

InChI Key

KJSWOJMGXUBVTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(NC1=O)C)C2=CC=CC=C2

Origin of Product

United States

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